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Compound Focus: 4-(Phenylthio)phenol

CAS No.: 5633-55-6

Cat. No.: S683716

Thermodynamic & Antioxidant Profile of 4-
(Phenylthio)phenol

The table below summarizes the key thermodynamic parameters and antioxidant-related data for 4-

(phenylthio)phenol and related compounds from the search results.

Value for 4-(Phenylthio)phenol .
Property Experimental Context
| Related System

Reaction Enthalpy 28.80 = 3.39 kJ mol—* Equilibrium of phenoxyl radical formation
(AH1) in benzene-toluene solution [1]
Reaction Entropy 116.9 £ 12.7 J K-t mol~—1 Same as above (benzene-toluene

(ASa) solution) [1]

Antioxidant SPLET (Sequential Proton Loss Dominant mechanism for thiophenols in
Mechanism (in water)  Electron Transfer) aqueous solution, per DFT calculations

[2]

© 2026 Smolecule. All rights reserved. 1/4 Tech Support


https://www.smolecule.com/products/s683716?utm_src=pdf-body
https://www.smolecule.com/products/s683716?utm_src=pdf-interest
https://www.smolecule.com/products/s683716?utm_src=pdf-body
https://www.smolecule.com/products/s683716?utm_src=pdf-body
https://www.smolecule.com/products/s683716?utm_src=pdf-body
https://www.smolecule.com/products/s683716?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1998/p2/a707856k
https://pubs.rsc.org/en/content/articlelanding/1998/p2/a707856k
https://www.nature.com/articles/s41598-024-83982-4?error=cookies_not_supported&code=b0213693-ac4b-4a31-b25f-0c054c002158
https://www.smolecule.com/products/s683716?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Value for 4-(Phenylthio)phenol .
Property Experimental Context
| Related System

Antioxidant HAT (Hydrogen Atom Transfer) Dominant mechanism for thiophenols in
Mechanism (in gas gas phase, per DFT calculations [2]
phase)

Key Molecular Lower BDE values correlate with  Bond Dissociation Enthalpy (BDE) of the
Descriptor (BDE) higher activity O-H/S-H bond is a pivotal property [2]

Experimental Protocols for Key Data

The thermodynamic and activity data are derived from specific experimental and computational methods:

e Experimental Thermodynamics: The enthalpy (AH1) and entropy (AS1) for 4-(phenylthio)phenol
were determined by studying the temperature dependence of its equilibrium with the generated
phenoxyl radical. The equilibrium was monitored using electron paramagnetic resonance in a 1:1
benzene-toluene solution [1].

e Computational Antioxidant Analysis: The antioxidant mechanisms (HAT vs. SPLET) and key
physicochemical properties (like BDE) for thiophenols and phenols were determined through Density
Functional Theory (DFT) calculations.

o Level of Theory: (U)B3LYP/6-311++G(d,p) for gas phase; (U)B3LYP/6-311++G(d,p) scrf=
(smd, solvent=water) for solvated calculations [2].

o Calculated Properties: After geometry optimization, properties including bond dissociation
enthalpies (BDE), ionization potential (IP), proton affinity (PA), and molecular orbital energies
(HOMO, LUMO) were computed [2].

e Experimental Activity Validation: The radical scavenging activity of the studied compounds was
experimentally evaluated using standard ABTS and DPPH assays to confirm the practical relevance
of the calculated physicochemical properties [2].

The following diagram illustrates the logical workflow connecting the computational and experimental

methods used to correlate physicochemical properties with antioxidant activity, as described in the research

[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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